molecular formula C20H20FNO4S B2956300 methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291865-76-3

methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2956300
CAS RN: 1291865-76-3
M. Wt: 389.44
InChI Key: CASCLHFAYKJFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-butylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the benzothiazine family and has been shown to have interesting pharmacological properties. In

Scientific Research Applications

Synthesis Methodologies and Precursors

Research has demonstrated methods for synthesizing derivatives of benzothiazine, which are relevant for generating compounds with potential biological activities. For instance, a study outlined a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, highlighting its application as a precursor for synthesizing quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal, Madelmont, & Mounetou, 2006). Another study presented the synthesis of novel biologically active benzothiazine derivatives, starting from ultrasonic mediated N-alkylation, indicating preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Biological Activities and Applications

Research into benzothiazine derivatives has explored their potential biological activities. For example, the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, analogues of antibacterials, though not showing remarkable activity, underscores the pursuit of novel therapeutic agents (Vysokov, Charushin, Afanasyeva, & Chupakhin, 1993). Another study focused on the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides for antibacterial and antioxidant studies, revealing moderate activity in both arenas (Ahmad et al., 2012).

Chemical Properties and Structural Analysis

Investigations into the chemical properties and structural analysis of benzothiazine derivatives have contributed to understanding their potential applications. A study on the crystal structure and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms revealed differences in their biological properties, potentially due to molecular and crystal structural variations (Ukrainets, Burian, Baumer, Shishkina, Sidorenko, Tugaibei, Voloshchuk, & Bondarenko, 2018).

Mechanism of Action

properties

IUPAC Name

methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-3-4-5-14-6-9-16(10-7-14)22-13-19(20(23)26-2)27(24,25)18-11-8-15(21)12-17(18)22/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCLHFAYKJFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.